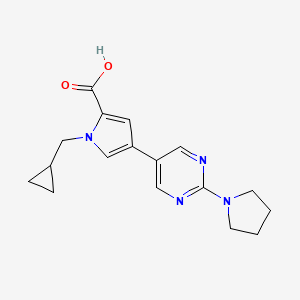![molecular formula C13H18N2O3 B8109802 Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide](/img/structure/B8109802.png)
Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring and a pyridine ring fused with an octahydro-furo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate octahydrofuro[3,2-b]pyridine derivative under controlled conditions to form the desired carboxamide. Key steps include:
Formation of Furan-2-Ylmethylamine: This can be achieved through the reduction of furan-2-carboxaldehyde using a suitable reducing agent such as sodium borohydride.
Coupling Reaction: The furan-2-ylmethylamine is then coupled with the octahydrofuro[3,2-b]pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Rel-(3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridine-6-Carboxamide: Lacks the furan-2-ylmethyl group, making it less versatile in terms of chemical reactivity.
Rel-(3Ar,6S,7Ar)-N-(Pyridin-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide: Contains a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group, which alters its electronic properties and reactivity.
Uniqueness
Rel-(3Ar,6S,7Ar)-N-(Furan-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3aR,6S,7aR)-N-(furan-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(15-8-10-2-1-4-17-10)9-6-12-11(14-7-9)3-5-18-12/h1-2,4,9,11-12,14H,3,5-8H2,(H,15,16)/t9-,11+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFGRXGCTCGUNQ-MVWJERBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1NCC(C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1NC[C@H](C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8109724.png)
![8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8109739.png)
![1-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyrrolidin-2-One](/img/structure/B8109743.png)
![Rel-(5S,6S)-1-Allyl-6-Ethyl-1,7-Diazaspiro[4.5]Decan-2-One](/img/structure/B8109746.png)
![Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Pyrazine-2-Carboxamide](/img/structure/B8109753.png)
![2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8109761.png)
![Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide](/img/structure/B8109770.png)
![4-(2-(Dimethylamino)ethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8109775.png)
![N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8109786.png)
![1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B8109790.png)
![1-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8109794.png)
![1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8109806.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B8109809.png)

